molecular formula C8H8F3N3O2 B6164508 3-(trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid CAS No. 1532411-53-2

3-(trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid

Cat. No. B6164508
CAS RN: 1532411-53-2
M. Wt: 235.2
InChI Key:
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Description

The compound “3-(trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid” is a heterocyclic compound . It is part of the triazole family, which are nitrogenous heterocyclic moieties with a molecular formula of C2H3N3 . Triazole compounds are known for their versatile biological activities and are present as a central structural component in a number of drug classes .


Synthesis Analysis

The synthesis of this compound involves several steps . The process starts with the addition of ethanol and hydrazine hydrate, followed by the dropwise addition of 2-chloropyrazine . The pH is regulated to 6 and impurities are removed . The next step involves the addition of chlorobenzene and trifluoroacetic anhydride . After heating and adding methanesulfonic acid into the mixed reaction solution, the mixture is allowed to react . The solution is then dried under reduced pressure, the pH is regulated to 12, and organic phases are separated out . The final step involves the addition of palladium/carbon and an ethanol solution of the product from the previous step under the protection of nitrogen in a high-pressure kettle .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound have been described in the synthesis analysis section. The reactions involve the use of ethanol, hydrazine hydrate, 2-chloropyrazine, chlorobenzene, trifluoroacetic anhydride, and methanesulfonic acid .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-(trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid involves the reaction of 2-amino-5-chloropyridine with trifluoroacetic anhydride to form 2-amino-5-(trifluoromethyl)pyridine-3-carboxylic acid. This intermediate is then reacted with sodium azide and copper(I) iodide to form the desired product.", "Starting Materials": [ "2-amino-5-chloropyridine", "trifluoroacetic anhydride", "sodium azide", "copper(I) iodide" ], "Reaction": [ "Step 1: React 2-amino-5-chloropyridine with trifluoroacetic anhydride in the presence of a base such as triethylamine to form 2-amino-5-(trifluoromethyl)pyridine-3-carboxylic acid.", "Step 2: Dissolve the intermediate in a mixture of DMF and water and add sodium azide and copper(I) iodide. Heat the reaction mixture to 100-120°C for several hours to form the desired product, 3-(trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid." ] }

CAS RN

1532411-53-2

Product Name

3-(trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid

Molecular Formula

C8H8F3N3O2

Molecular Weight

235.2

Purity

95

Origin of Product

United States

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